REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])/[C:3](/[CH3:8])=[CH:4]\[C:5]([OH:7])=[O:6]>CO>[F:1][C:2]([F:10])([F:9])[CH:3]([CH3:8])[CH2:4][C:5]([OH:7])=[O:6]
|
Name
|
Ru(OAc)2
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
434.7 mg
|
Type
|
reactant
|
Smiles
|
FC(\C(=C/C(=O)O)\C)(F)F
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 63 hours under a hydrogen pressure of 100 atm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation
|
Reaction Time |
63 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)O)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 376 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |